Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate
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Overview
Description
Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and catalysts may be used to enhance reaction rates. The choice of solvents and reagents is crucial to ensure the scalability and safety of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, for example, can enhance its solubility and reactivity compared to other thiophene derivatives .
Properties
CAS No. |
195248-35-2 |
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Molecular Formula |
C9H10O4S2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
methyl 3-(4-methylsulfonylthiophen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O4S2/c1-13-9(10)4-3-7-5-8(6-14-7)15(2,11)12/h3-6H,1-2H3 |
InChI Key |
TWPLXSKSMDKXPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=CS1)S(=O)(=O)C |
Origin of Product |
United States |
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